molecular formula C14H25ClN2O4 B12304233 Oseltamivirmonohydrochloride

Oseltamivirmonohydrochloride

Cat. No.: B12304233
M. Wt: 320.81 g/mol
InChI Key: OTBMMOBYSNFNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir Acid Hydrochloride is a compound known for its antiviral properties, particularly in the treatment and prevention of influenza A and B viruses. It is marketed under the brand name Tamiflu and is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase enzyme, preventing the virus from spreading within the host .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir Acid Hydrochloride involves multiple steps, starting from shikimic acid or quinic acid. The process includes protection and deprotection steps, as well as the formation of key intermediates. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of Oseltamivir Acid Hydrochloride typically follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Oseltamivir Acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of oxo derivatives.

    Reduction: This can convert ketones to alcohols.

    Substitution: This involves the replacement of functional groups, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxo derivatives, while reduction can yield alcohols .

Scientific Research Applications

Oseltamivir Acid Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of antiviral agents and their mechanisms.

    Biology: It is used to study the replication and spread of influenza viruses.

    Medicine: It is used in the treatment and prevention of influenza A and B infections.

    Industry: It is used in the production of antiviral medications

Mechanism of Action

Oseltamivir Acid Hydrochloride exerts its effects by inhibiting the viral neuraminidase enzyme. This enzyme is crucial for the release of new viral particles from infected cells. By blocking this enzyme, Oseltamivir Acid Hydrochloride prevents the virus from spreading within the host. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved include the inhibition of viral replication and infectivity .

Comparison with Similar Compounds

Similar Compounds

    Zanamivir: Another neuraminidase inhibitor used to treat influenza.

    Peramivir: An intravenous neuraminidase inhibitor for influenza treatment.

    Laninamivir: A long-acting neuraminidase inhibitor used in some countries.

Uniqueness

Oseltamivir Acid Hydrochloride is unique due to its oral bioavailability and its effectiveness in both treatment and prophylaxis of influenza. Unlike some other neuraminidase inhibitors, it can be administered orally, making it more convenient for patients .

Properties

Molecular Formula

C14H25ClN2O4

Molecular Weight

320.81 g/mol

IUPAC Name

4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H

InChI Key

OTBMMOBYSNFNOE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl

Origin of Product

United States

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